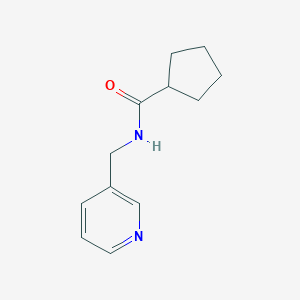
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound belongs to the class of benzamides and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been investigated in various studies. One study suggested that it acts as an HDAC inhibitor, which could lead to the accumulation of acetylated histones and the activation of tumor suppressor genes. Another study suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide have been studied in various research studies. One study showed that it could induce cell cycle arrest and apoptosis in cancer cells. Another study showed that it could reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential anti-cancer and anti-inflammatory properties, which could be useful in the development of new drugs. Another advantage is that it has been synthesized using various methods, which could allow for the optimization of its synthesis. One limitation is that its mechanism of action is not fully understood, which could make it difficult to develop new drugs based on this compound.
Orientations Futures
Several future directions for research on N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide have been proposed. One direction is to investigate its use as a potential treatment for various types of cancer, such as breast cancer and lung cancer. Another direction is to investigate its use as a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for use in drug development.
Conclusion
In conclusion, N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide is a chemical compound that has been the focus of scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs.
Méthodes De Synthèse
The synthesis of N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been reported in various research studies. One method involves the reaction of isochroman-1-carboxylic acid with thionyl chloride to form isochroman-1-yl chloride. This is then reacted with N-(3-methoxy-4-propoxyphenyl) acetamide in the presence of a base to form the desired compound. Another method involves the reaction of isochroman-1-carboxylic acid with N-(3-methoxy-4-propoxyphenyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Applications De Recherche Scientifique
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide has been studied for its potential use in various scientific research applications. One study investigated its use as a histone deacetylase (HDAC) inhibitor, which is a class of compounds that have been shown to have anti-cancer properties. Another study investigated its use as a potential anti-inflammatory agent, which could have applications in the treatment of various inflammatory conditions such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-Isochroman-1-ylmethyl-3-methoxy-4-propoxy-benzamide |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxy-4-propoxybenzamide |
InChI |
InChI=1S/C21H25NO4/c1-3-11-25-18-9-8-16(13-19(18)24-2)21(23)22-14-20-17-7-5-4-6-15(17)10-12-26-20/h4-9,13,20H,3,10-12,14H2,1-2H3,(H,22,23) |
Clé InChI |
FAAAZDJDCJDIKJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2)OC |
Solubilité |
4.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)


![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)